
2-(2-Fluoro-6-nitrophenyl)acetic Acid
Overview
Description
2-(2-Fluoro-6-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6FNO4 It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid typically involves the nitration of 2-fluorophenylacetic acid. The process begins with the introduction of a nitro group to the 2-fluorophenylacetic acid under controlled conditions using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Esterification: Alcohols, acid catalyst (e.g., sulfuric acid).
Major Products Formed
Reduction: 2-(2-Fluoro-6-aminophenyl)acetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Esterification: 2-(2-Fluoro-6-nitrophenyl)acetate esters.
Scientific Research Applications
2-(2-Fluoro-6-nitrophenyl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
- 2-(4-Fluoro-2-nitrophenyl)acetic acid
- 2-(2-Fluoro-6-aminophenyl)acetic acid
Comparison
2-(2-Fluoro-6-nitrophenyl)acetic acid is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, the presence of a single fluoro group may result in different electronic and steric effects, leading to variations in reaction outcomes and biological interactions.
Biological Activity
2-(2-Fluoro-6-nitrophenyl)acetic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a fluoro group, a nitro group, and a carboxylic acid functional group. Its molecular formula is C9H8FNO4. The presence of these functional groups enhances its biological activity and solubility, making it a candidate for various pharmaceutical applications.
Structural Significance
The biological activity of this compound is largely attributed to its structural components. The fluoro and nitro groups can significantly influence the compound's interaction with biological targets, potentially leading to anti-inflammatory and analgesic properties similar to other phenylacetic acid derivatives.
The compound's mechanism of action involves interactions with specific enzymes or receptors within biological pathways. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with enzymes involved in these processes. However, further research is needed to elucidate the exact mechanisms and therapeutic effects.
In Vitro Studies
Preliminary in vitro assays have indicated that this compound may exhibit moderate biological activity against certain targets. For example, it has been suggested that compounds with similar structural features show activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique characteristics of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Nitrophenylacetic Acid | Nitro group on phenyl ring | Lacks fluorine substitution |
Phenylacetic Acid | Simple phenyl ring with acetic acid | No nitro or fluoro groups |
2-Amino-phenylacetic Acid | Amino group instead of nitro | Different reactivity profile due to amino substitution |
4-Fluorophenylacetic Acid | Fluorine substitution on para position | Does not contain a nitro group |
The distinct combination of both the fluoro and nitro groups in this compound contributes to its unique reactivity and potential biological properties compared to these similar compounds. This dual functionality allows for diverse chemical transformations, making it particularly valuable in medicinal chemistry.
Case Study: Antimicrobial Activity
In a study focused on the antimicrobial properties of phenylacetic acid derivatives, compounds similar to this compound were evaluated for their efficacy against M. tuberculosis. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests that the introduction of specific substituents, such as fluorine and nitro groups, could enhance antimicrobial activity.
Case Study: Anti-inflammatory Properties
Another area of investigation has been the anti-inflammatory potential of phenylacetic acid derivatives. Research indicates that compounds with structural similarities to this compound may inhibit key enzymes involved in inflammatory pathways. However, specific data regarding this compound's efficacy are still emerging, necessitating further exploration into its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-Fluoro-6-nitrophenyl)acetic Acid, and how can reaction conditions be optimized?
The synthesis typically involves aromatic substitution or coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives under inert atmospheres can introduce the fluoronitrophenyl moiety. Critical parameters include solvent choice (e.g., THF or methanol), temperature control (60–80°C), and catalyst loading (1–5 mol%) to minimize side reactions. Post-reduction of nitro groups or hydrolysis of intermediates may be required to yield the acetic acid derivative .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and F NMR to confirm substituent positions and electronic environments.
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : For unambiguous structural determination, as demonstrated in crystallographic studies of related fluorophenyl acetic acids .
- FT-IR : To verify functional groups (e.g., C=O stretch at ~1700 cm).
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight containers under ambient or refrigerated conditions (4–8°C) to prevent hydrolysis or degradation. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (refer to analogous safety data for structurally related compounds) .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of this compound in cross-coupling reactions?
The ortho -fluoro and para -nitro substituents create a strong electron-deficient aromatic ring, enhancing electrophilicity in Suzuki-Miyaura couplings. This electronic profile facilitates oxidative addition with palladium catalysts but may require careful ligand selection (e.g., bulky phosphines) to prevent premature dehalogenation. Computational studies (DFT) can predict charge distribution and regioselectivity in such reactions .
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., unexpected H NMR shifts) for derivatives of this compound?
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (e.g., as in ) to confirm substituent positions.
- Solvent Effects : Test in deuterated DMSO or CDCl₃ to identify solvent-induced shifts.
- Dynamic Effects : Consider rotameric equilibria or hydrogen bonding, which may cause splitting in NMR spectra. Advanced 2D NMR (e.g., COSY, NOESY) can clarify conformational dynamics .
Q. How can computational models predict the stability and degradation pathways of this compound under varying pH and temperature conditions?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model:
- Hydrolysis Mechanisms : Acidic/basic conditions may cleave the acetic acid moiety or reduce the nitro group.
- Thermal Stability : Predict decomposition temperatures and intermediates using thermogravimetric analysis (TGA)-guided simulations. Tools like Gaussian or ORCA are recommended, leveraging DSSTox data for parameterization .
Q. What experimental approaches can elucidate the role of this compound in modulating enzyme activity or receptor binding?
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenases).
- Kinetic Assays : Measure inhibition constants () via fluorometric or colorimetric assays (e.g., NADH-coupled systems).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) of ligand-receptor interactions .
Q. Data Contradiction and Optimization
Q. How should researchers address low yields in the synthesis of this compound derivatives?
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., nitro-reduced byproducts).
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Ni-based catalysts for improved efficiency.
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 100°C vs. 24 hours conventional) .
Q. What computational and experimental methods validate the electronic effects of substituents on the compound’s acidity (pKa)?
- Potentiometric Titration : Measure pKa in aqueous/organic solvent mixtures.
- DFT Calculations : Compare calculated vs. experimental pKa values using software like SPARC.
- Hammett Plots : Correlate substituent σ constants with observed acidity trends .
Properties
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRZNBSLSBQAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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